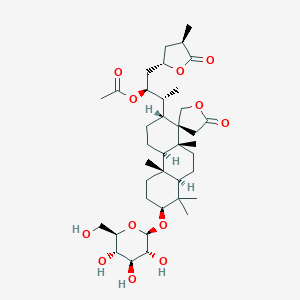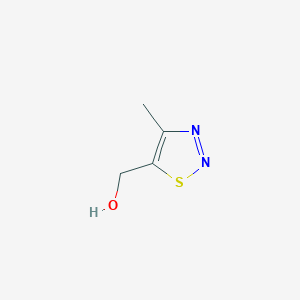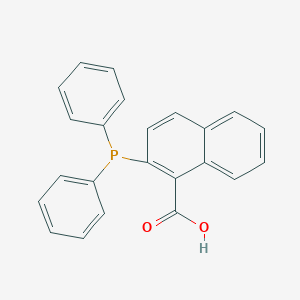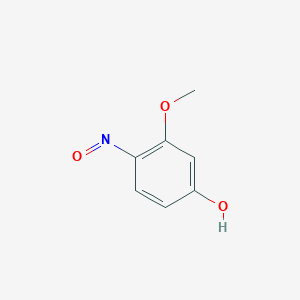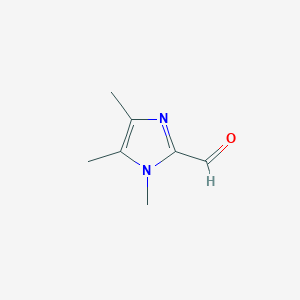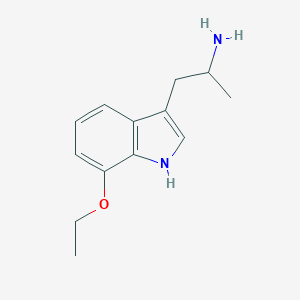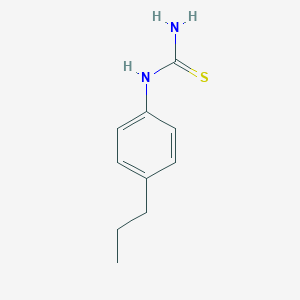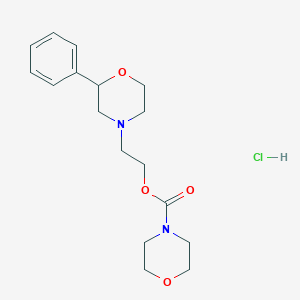
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. MEM is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
Mechanism Of Action
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the glutamate and GABA systems. 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to act as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to activate the opioid system, which is involved in the regulation of pain and reward.
Biochemical And Physiological Effects
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can inhibit the production of reactive oxygen species and prevent lipid peroxidation, suggesting that it has potential antioxidant properties. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to modulate the activity of various enzymes involved in the regulation of inflammation, such as cyclooxygenase and lipoxygenase. In vivo studies have shown that 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can reduce pain and inflammation in animal models of acute and chronic pain.
Advantages And Limitations For Lab Experiments
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has several advantages for laboratory experiments, including its high solubility in water and its ability to cross the blood-brain barrier. Additionally, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride in laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Future Directions
There are several future directions for the study of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, including the development of new medications for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride and its potential neuroprotective effects. Finally, the synthesis of new derivatives of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride may lead to the discovery of compounds with improved pharmacological properties.
Synthesis Methods
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be synthesized through the reaction of 2-(2-phenyl-4-morpholinyl)ethanol with 4-morpholinecarboxylic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is a monohydrochloride salt of 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride, which is commonly used in scientific research.
Scientific Research Applications
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been studied extensively in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have potential neuroprotective effects, as it can prevent neuronal cell death induced by oxidative stress and excitotoxicity. In pharmacology, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, 4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has been used as a starting material for the synthesis of various biologically active compounds.
properties
CAS RN |
185759-12-0 |
|---|---|
Product Name |
4-Morpholinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride |
Molecular Formula |
C17H25ClN2O4 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c20-17(19-8-10-21-11-9-19)23-13-7-18-6-12-22-16(14-18)15-4-2-1-3-5-15;/h1-5,16H,6-14H2;1H |
InChI Key |
DNHOXIYZIMYWBF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
C1COCCN1C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
synonyms |
2-(2-phenylmorpholin-4-yl)ethyl morpholine-4-carboxylate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



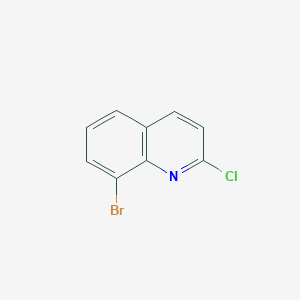
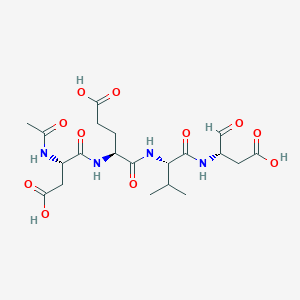
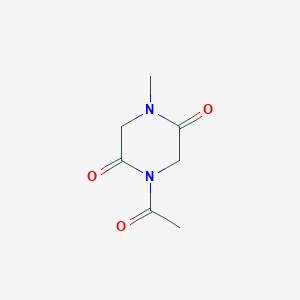
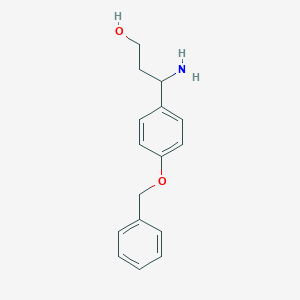
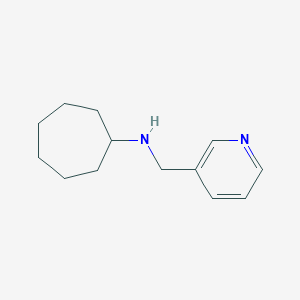
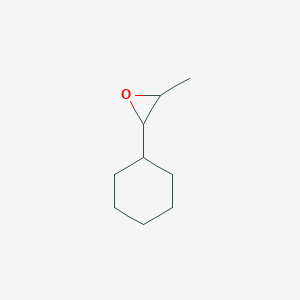
![3-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B70234.png)
